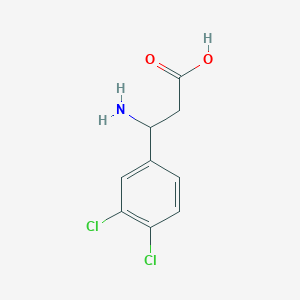

3-Amino-3-(3,4-dichlorophenyl)propanoic acid

Description

Properties

IUPAC Name |

3-amino-3-(3,4-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJWNKAQMZQVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344868 | |

| Record name | 3-amino-3-(3,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117391-57-8 | |

| Record name | 3-amino-3-(3,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 3-Amino-3-(3,4-dichlorophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The unique structural features of this compound, particularly the dichlorophenyl moiety, make it an interesting candidate for the synthesis of novel therapeutic agents. This document details a feasible experimental protocol based on the well-established Rodionov reaction, presents data in a structured format, and includes visualizations to aid in the understanding of the synthetic pathway and experimental workflow.

Synthetic Pathway: The Rodionov Reaction

The synthesis of this compound can be effectively achieved through the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde (3,4-dichlorobenzaldehyde) with malonic acid and a source of ammonia, typically ammonium acetate. The reaction proceeds through a series of intermediates, including the formation of a β-aminonitrile, which is subsequently hydrolyzed to the final β-amino acid.

Experimental Protocol

This section provides a detailed, generalized experimental protocol for the synthesis of this compound based on the Rodionov reaction.

2.1. Materials and Reagents

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 3,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 6287-38-3 |

| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 631-61-8 |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

2.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dichlorobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After completion of the reaction (typically several hours), cool the mixture to room temperature. Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux to hydrolyze the intermediate.

-

Isolation of Crude Product: Cool the solution and neutralize it with a sodium hydroxide solution to precipitate the crude this compound.

-

Purification: Filter the crude product and wash it with cold water and diethyl ether. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: Dry the purified product under vacuum to obtain a solid.

Characterization Data (Expected)

The following table summarizes the expected characterization data for the final product, based on data for structurally similar compounds. Actual experimental data should be obtained and verified.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | ~220-230 °C (with decomposition)[1] |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Molar Mass | 234.08 g/mol |

| ¹H NMR | Expected signals for aromatic protons, a methine proton (CH-NH₂), and methylene protons (CH₂-COOH). |

| ¹³C NMR | Expected signals for aromatic carbons, a carbonyl carbon, a methine carbon, and a methylene carbon. |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H (amine), C=O (carboxylic acid), C-H (aromatic and aliphatic), and C-Cl bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

| Purity (by HPLC) | ≥97% |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood, especially when handling volatile or corrosive substances like hydrochloric acid.

-

3,4-Dichlorobenzaldehyde is an irritant. Avoid contact with skin and eyes.

-

Malonic acid is harmful if swallowed and causes skin irritation.

-

Concentrated hydrochloric acid is highly corrosive and can cause severe burns.

-

Sodium hydroxide is corrosive and can cause severe skin and eye damage.

-

Diethyl ether is extremely flammable. Avoid open flames and sparks.

Conclusion

The Rodionov reaction provides a straightforward and efficient method for the synthesis of this compound from commercially available starting materials. This technical guide offers a foundational protocol and expected data to aid researchers in the preparation of this valuable compound for applications in drug discovery and organic synthesis. It is crucial to perform all experimental work with appropriate safety measures and to thoroughly characterize the final product to confirm its identity and purity.

References

An In-Depth Technical Guide on 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological relevance of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound, a derivative of β-alanine, is a compound of significant interest in medicinal chemistry due to its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA). Its chemical properties are foundational to its biological activity and application in research.

General Information

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 117391-57-8 | [1] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |

| Molecular Weight | 234.08 g/mol | N/A |

Physicochemical Properties

| Property | This compound | 3-Amino-3-(2,4-dichlorophenyl)propanoic acid | 3-Amino-3-(4-chlorophenyl)propanoic acid | Source |

| Melting Point | Data not available | 239-243 °C | 223 °C (decomposes) | [2] |

| Solubility | Data not available | Data not available | Data not available | |

| pKa | Data not available | Data not available | Data not available | |

| LogP | Data not available | Data not available | -0.8 (calculated) / 2.2363 (HCl salt) | [3][4] |

Note: The LogP value for the 4-chloro isomer's hydrochloride salt is likely higher due to the presence of the salt form, which can influence its partitioning behavior.

Synthesis and Purification

The synthesis of β-amino acids such as this compound can be achieved through various established organic chemistry methodologies. A common approach is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.

Synthesis Workflow: Rodionov Reaction

Caption: General workflow for the synthesis of this compound via the Rodionov reaction.

Experimental Protocol: Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general procedure based on the Rodionov reaction for similar compounds is as follows:

-

Reaction Setup: A mixture of 3,4-dichlorobenzaldehyde, malonic acid, and a source of ammonia (e.g., ammonium acetate) is heated in a suitable solvent, such as ethanol or acetic acid.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the crude product is precipitated by adjusting the pH or by adding a non-solvent.

-

Isolation: The precipitated solid is collected by filtration and washed with a suitable solvent to remove impurities.

Experimental Protocol: Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for amino acids include water-ethanol or water-acetone mixtures.

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution and then removed by hot filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Biological Activity and Mechanism of Action

This compound is recognized as a GABA analogue. Due to this structural similarity, it is investigated for its potential to interact with components of the GABAergic system, primarily GABA transporters.

GABAergic Signaling Pathway and the Role of GABA Transporters

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into presynaptic neurons and surrounding glial cells. There are four main subtypes of GATs: GAT1, GAT2, GAT3, and betaine-GABA transporter 1 (BGT-1).

Caption: Simplified overview of GABAergic neurotransmission and the role of GABA transporters.

Postulated Mechanism of Action

It is postulated that this compound acts as an inhibitor of GABA transporters. By blocking the reuptake of GABA from the synaptic cleft, the compound would increase the concentration and duration of GABA's action on postsynaptic receptors, leading to enhanced inhibitory neurotransmission.

Caption: Proposed mechanism of GABA transporter inhibition by this compound.

Experimental Protocols for Biological Assays

To evaluate the interaction of this compound with GABA transporters, in vitro uptake assays are commonly employed.

GABA Transporter Uptake Assay Workflow

Caption: General workflow for a radiolabeled GABA uptake assay to assess transporter inhibition.

Experimental Protocol: [³H]GABA Uptake Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound on GABA transporters expressed in a cell line.

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the desired GABA transporter subtype (e.g., hGAT1) are cultured to confluence in appropriate cell culture plates.

-

Assay Buffer Preparation: A Krebs-Ringer-HEPES buffer (or similar physiological buffer) is prepared.

-

Preparation of Solutions:

-

A stock solution of the test compound, this compound, is prepared in a suitable solvent (e.g., DMSO, water).

-

A solution of [³H]GABA is prepared in the assay buffer at a known concentration.

-

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with the assay buffer.

-

Cells are pre-incubated with either the assay buffer alone (for total uptake), a known GAT inhibitor (for non-specific uptake), or varying concentrations of the test compound.

-

The uptake is initiated by adding the [³H]GABA solution to all wells.

-

The plates are incubated for a specific time at a controlled temperature (e.g., room temperature or 37°C).

-

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular [³H]GABA.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition by the test compound is calculated relative to the control (total uptake minus non-specific uptake). The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific GABA uptake) is then determined by non-linear regression analysis of the concentration-response curve.

Conclusion

This compound is a valuable research compound with potential applications in the study of the GABAergic system. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide provides a framework based on the properties of structurally related compounds and general methodologies. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and precisely define its pharmacological profile and mechanism of action on specific GABA transporter subtypes. This will be crucial for its potential development as a therapeutic agent for neurological disorders.

References

The Biological Landscape of 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-3-(3,4-dichlorophenyl)propanoic acid is a synthetic β-amino acid derivative with potential applications in neuroscience and pharmacology. While specific quantitative data for this compound is limited in publicly available literature, its structural similarity to other chlorinated phenyl-substituted β-amino acids suggests a likely modulatory role in the γ-aminobutyric acid (GABA) system. This guide synthesizes the available information on related compounds to infer the probable biological activity, mechanism of action, and relevant experimental protocols for the characterization of this compound. The primary hypothesized mechanism is the antagonism of the GABA-B receptor, a key regulator of inhibitory neurotransmission in the central nervous system.

Introduction

β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and neurological effects. The introduction of halogen substituents on the phenyl ring can significantly modulate the pharmacological properties of these compounds. This guide focuses on this compound, providing a technical framework for its study based on the known biological activities of its analogs.

Inferred Biological Activity and Mechanism of Action

GABA-B Receptor Antagonism:

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects of GABA. Antagonism of this receptor would block the effects of endogenous GABA, leading to a disinhibition of neuronal activity. This could have potential therapeutic implications in conditions characterized by excessive GABAergic inhibition.

Signaling Pathway

The hypothesized antagonistic action of this compound at the GABA-B receptor would interrupt the canonical signaling cascade. The following diagram illustrates this proposed mechanism.

Quantitative Data from a Structural Analog

While no specific data exists for the 3,4-dichloro derivative, the following table summarizes the reported activity for 3-Amino-3-(4-chlorophenyl)propanoic acid to provide a reference point for researchers.

| Compound | Target | Activity | pA2 Value |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B Receptor | Weak Specific Antagonist | 3.5 |

| Data from Abbenante, G., Hughes, R., & Prager, R. H. (1997). Australian Journal of Chemistry, 50(6), 523-527.[1][2][3] |

Experimental Protocols

To elucidate the precise biological activity of this compound, the following experimental protocols are recommended.

GABA-B Receptor Binding Assay

This assay determines the affinity of the test compound for the GABA-B receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the GABA-B receptor.

Materials:

-

Rat brain cortical membranes (source of GABA-B receptors)

-

[³H]-CGP54626 (radiolabeled GABA-B antagonist)

-

Test compound: this compound

-

Unlabeled GABA-B antagonist (e.g., CGP54626) for non-specific binding determination

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the rat brain membranes, [³H]-CGP54626, and either the test compound, buffer (for total binding), or unlabeled antagonist (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Guinea Pig Ileum Preparation

This ex vivo assay assesses the functional antagonism of the test compound at the GABA-B receptor.[2]

Objective: To determine the pA2 value of this compound, a measure of its antagonist potency.

Materials:

-

Male guinea pig

-

Krebs solution

-

Baclofen (GABA-B agonist)

-

Test compound: this compound

-

Organ bath setup with an isometric transducer

Procedure:

-

Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing oxygenated Krebs solution at 37°C.

-

Record the isometric contractions of the ileum.

-

Establish a cumulative concentration-response curve for the contractile effect of baclofen.

-

Wash the tissue and allow it to return to baseline.

-

Introduce a known concentration of the test compound into the bath and allow it to equilibrate.

-

Re-establish the baclofen concentration-response curve in the presence of the antagonist.

-

Repeat steps 4-6 with increasing concentrations of the test compound.

-

Calculate the dose ratio for each antagonist concentration and construct a Schild plot to determine the pA2 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing the biological activity of a novel compound like this compound.

Potential Applications in Research and Drug Development

Compounds that modulate the GABAergic system have potential applications in the treatment of various neurological and psychiatric disorders.[4] As a putative GABA-B antagonist, this compound could be a valuable research tool for probing the role of the GABA-B receptor in different physiological and pathological processes. Further studies are warranted to explore its potential as a therapeutic agent for conditions such as epilepsy, cognitive disorders, and depression, where modulation of GABAergic neurotransmission is a therapeutic strategy.

Conclusion

While specific biological activity data for this compound remains to be published, its structural relationship to known GABA-B antagonists provides a strong rationale for its investigation as a modulator of the GABAergic system. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers to systematically characterize its pharmacological profile. Further investigation is necessary to confirm its mechanism of action, determine its potency and efficacy, and evaluate its potential as a novel therapeutic agent.

References

An In-depth Technical Guide to 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-3-(3,4-dichlorophenyl)propanoic acid and its analogs, a class of compounds with significant potential in neuropharmacology. The core focus of this document is to detail their synthesis, mechanism of action, and pharmacological effects, with a particular emphasis on their role as inhibitors of γ-aminobutyric acid (GABA) transporters. This guide consolidates available scientific information to serve as a foundational resource for researchers and professionals in drug discovery and development. We will explore the synthetic routes to these β-amino acids, their interaction with the GABAergic system, and the downstream signaling consequences of this interaction. While specific quantitative pharmacological data for the title compound is limited in publicly available literature, this guide presents data for analogous compounds to provide a contextual understanding of their potential potency and selectivity.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells.[1] Inhibition of these transporters represents a key therapeutic strategy for enhancing GABAergic neurotransmission and treating associated disorders.

3-Amino-3-arylpropanoic acid derivatives, particularly those with halogen substitutions on the phenyl ring, have emerged as a promising class of GABA transporter inhibitors. The 3,4-dichloro substitution pattern is of particular interest due to the influence of electron-withdrawing groups on the aromatic ring, which can modulate the compound's binding affinity and selectivity for GAT subtypes. This guide focuses on the synthesis, pharmacological activity, and mechanism of action of this compound and its related analogs.

Synthesis of this compound

The synthesis of β-amino acids, such as this compound, can be achieved through various established organic chemistry methodologies. A common and efficient approach is a one-pot reaction analogous to the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and an ammonia source.

General Experimental Protocol: One-Pot Synthesis

This protocol is adapted from general methods for the synthesis of 3-amino-3-arylpropanoic acids.

Materials:

-

3,4-Dichlorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Diethyl ether (or other organic solvent for extraction)

Procedure:

-

A mixture of 3,4-dichlorobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux and stirred for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with diethyl ether to remove any unreacted aldehyde.

-

The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism of Action: Inhibition of GABA Transporters

The primary pharmacological target of this compound and its analogs is the family of GABA transporters (GATs). There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT-1 (betaine/GABA transporter 1).[1] These transporters are sodium- and chloride-dependent symporters that actively remove GABA from the synaptic cleft.

By inhibiting GATs, these compounds prevent the reuptake of GABA, leading to an increase in its extracellular concentration and a prolonged presence in the synaptic cleft. This enhancement of GABAergic signaling results in increased activation of postsynaptic GABA receptors (GABA-A and GABA-B), leading to a net inhibitory effect on neuronal activity.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Proposed mechanism of action for this compound.

Pharmacological Data

The following table summarizes the inhibitory potencies (pIC50) of a series of functionalized amino acids against various mouse GABA transporter subtypes (mGAT1-4), illustrating the range of activities observed in this class of compounds. It is important to note that these are structurally distinct from the core molecule of this guide, but provide a general reference for the potential for GAT inhibition.

| Compound ID | mGAT1 (pIC50) | mGAT2 (pIC50) | mGAT3 (pIC50) | mGAT4 (pIC50) |

| 2RS,4RS-39c | < 4.5 | < 4.5 | 4.88 ± 0.08 | 5.36 ± 0.10 |

| 50a | 4.56 ± 0.05 | 5.43 ± 0.11 | 4.63 ± 0.05 | 4.53 ± 0.02 |

| 56a | < 4.5 | 4.75 ± 0.03 | 4.61 ± 0.02 | 5.04 ± 0.04 |

| Data adapted from a study on functionalized amino acids as GABA uptake inhibitors. The compounds listed are not direct analogs of this compound but are provided for contextual reference. |

Experimental Protocols for Pharmacological Evaluation

The primary method for evaluating the inhibitory activity of compounds on GABA transporters is the [³H]GABA uptake assay.

[³H]GABA Uptake Assay

This protocol provides a general framework for assessing the inhibition of GABA uptake in cell lines stably expressing specific GAT subtypes or in synaptosomal preparations.

Materials:

-

HEK-293 cells (or other suitable cell line) stably expressing the GAT subtype of interest (e.g., mGAT1, mGAT2, mGAT3, or mGAT4).

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with appropriate ions)

-

Test compounds (this compound derivatives)

-

Scintillation fluid

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Cell Culture: Culture the GAT-expressing cells in appropriate media and conditions until they reach a suitable confluency.

-

Plating: Seed the cells into 96-well microplates and allow them to adhere overnight.

-

Assay Initiation: On the day of the assay, wash the cells with uptake buffer.

-

Compound Incubation: Add the test compounds at various concentrations to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

-

[³H]GABA Addition: Add a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a detergent like SDS).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: The amount of [³H]GABA taken up by the cells is a measure of GAT activity. The inhibitory effect of the test compounds is determined by comparing the uptake in the presence of the compound to the control (no compound). IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Logical Workflow for Drug Discovery

The following diagram outlines a typical workflow for the discovery and preclinical development of novel GAT inhibitors based on the this compound scaffold.

Caption: A generalized workflow for the development of GAT inhibitors.

Conclusion and Future Directions

This compound and its analogs represent a class of compounds with considerable promise for the modulation of the GABAergic system through the inhibition of GABA transporters. The synthetic accessibility of these β-amino acids allows for the systematic exploration of structure-activity relationships, which can lead to the identification of potent and selective GAT inhibitors. While there is a clear mechanistic rationale for their therapeutic potential in neurological and psychiatric disorders, further research is required to fully elucidate the pharmacological profile of the 3,4-dichloro derivative. Future studies should focus on obtaining quantitative pharmacological data for this specific compound and its enantiomers at all GAT subtypes, as well as evaluating its efficacy and safety in relevant preclinical models. The development of subtype-selective GAT inhibitors based on this scaffold could offer a more targeted therapeutic approach with an improved side-effect profile.

References

An In-depth Technical Guide to 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid: Synthesis, Potential Applications, and Comparative Analysis

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information regarding the specific discovery, detailed historical development, and comprehensive biological data for 3-Amino-3-(3,4-dichlorophenyl)propanoic acid (CAS 117391-57-8) is limited. This guide provides a comprehensive overview based on the established knowledge of the broader class of β-aryl-β-amino acids, drawing parallels in synthesis, potential mechanisms of action, and applications.

Introduction

This compound is a β-amino acid derivative. This class of compounds, characterized by an amino group attached to the β-carbon of a carboxylic acid, serves as a crucial scaffold in medicinal chemistry. The presence of a dichlorinated phenyl ring suggests potential for nuanced biological activity, making it a molecule of interest for therapeutic development, particularly in the realm of neuroscience. The dichloro-substitution on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Synthesis and Methodology

Proposed Experimental Protocol: Synthesis via Rodionov Reaction

A common and effective method for the synthesis of β-aryl-β-amino acids is the Rodionov reaction. This one-pot synthesis involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia.

Materials:

-

3,4-Dichlorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid

-

Sodium hydroxide

-

Diatomaceous earth (Celite®)

-

Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,4-dichlorobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and filtered through a pad of diatomaceous earth to remove any insoluble impurities.

-

The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of approximately 1-2, leading to the precipitation of the crude product.

-

-

Purification:

-

The crude product is collected by vacuum filtration and washed with cold water.

-

For further purification, the solid can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

-

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Given the structural similarities to known GABA (γ-aminobutyric acid) analogues, it is hypothesized that this compound may interact with GABA receptors. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and is a key target for drugs treating anxiety, epilepsy, and other neurological disorders.

It is plausible that this compound could act as either an agonist or antagonist at GABAB receptors, a class of G-protein coupled receptors. Modulation of GABAB receptors can have significant effects on neuronal excitability.

Hypothetical Signaling Pathway: GABAB Receptor Modulation

Caption: Hypothetical GABAB receptor signaling pathway.

Data Presentation: Comparative Analysis of Related Compounds

Due to the absence of specific quantitative data for this compound, the following table summarizes available information for structurally related compounds to provide context.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound | C₉H₉Cl₂NO₂ | 117391-57-8 | C₉H₉Cl₂NO₂ | 234.08 | Target compound; limited data available. |

| 3-Amino-3-phenylpropanoic acid | C₉H₁₁NO₂ | 1867-62-5 | C₉H₁₁NO₂ | 165.19 | Parent compound without halogen substitution. |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | C₉H₁₀ClNO₂ | 19947-39-8 | C₉H₁₀ClNO₂ | 199.63 | Monochloro-substituted analogue. |

| 3-Amino-3-(2,4-dichlorophenyl)propanoic acid | C₉H₉Cl₂NO₂ | Not readily available | C₉H₉Cl₂NO₂ | 234.08 | Dichloro-substituted isomer. |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and initial biological screening of a novel compound like this compound.

Caption: General experimental workflow.

Conclusion

While this compound remains a molecule with limited specific documentation in the public domain, its structural characteristics place it within a well-studied class of β-amino acids with significant potential for neurological applications. The proposed synthesis and hypothetical mechanism of action provide a framework for future research into this compound. Further investigation is warranted to elucidate its precise biological activity, safety profile, and therapeutic potential. The generation of empirical data through the outlined experimental workflows would be essential to validate these hypotheses and to fully understand the contribution of the 3,4-dichloro substitution pattern to its pharmacological profile.

Potential Research Areas for 3-Amino-3-(3,4-dichlorophenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3,4-dichlorophenyl)propanoic acid is a synthetic β-amino acid with a structural resemblance to known neuroactive compounds. Its dichlorinated phenyl ring suggests potential for enhanced biological activity and specific interactions with therapeutic targets. This technical guide outlines promising research avenues for this molecule, focusing on its potential as a modulator of the GABA-B receptor. Drawing parallels with the known pharmacology of analogous compounds, we propose key areas of investigation, including its synthesis, receptor binding affinity, functional activity, and potential therapeutic applications in neurological disorders. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related β-aryl-β-amino acids.

Introduction: The Rationale for Investigation

β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The incorporation of a β-amino acid structure can lead to compounds with increased potency and enzymatic stability.[1][2] Furthermore, the presence of a dichlorophenyl group is known to enhance interactions with biological targets, a feature leveraged in the development of drugs for neurological disorders.[3][4][5]

The structural similarity of this compound to baclofen, a known GABA-B receptor agonist, strongly suggests that its primary biological target is likely within the GABAergic system. The GABA-B receptor, a G-protein coupled receptor, is a critical regulator of neuronal excitability in the central nervous system.[6] Its modulation has therapeutic implications for a range of conditions including muscle spasticity, pain, and addiction.

A study on the closely related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, revealed its activity as a weak but specific antagonist of the GABA-B receptor.[7][8] This finding provides a compelling basis for investigating this compound, as the additional chlorine atom could significantly alter its pharmacological profile, potentially increasing its potency or modifying its activity from antagonistic to agonistic or even allosteric.

Proposed Research Areas

Chemical Synthesis and Characterization

The initial research step involves the chemical synthesis of this compound. A potential synthetic route can be adapted from the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid. This would likely involve the reaction of 3,4-dichlorobenzaldehyde with a suitable source of the amino-propanoate synthon. Detailed characterization of the synthesized compound using techniques such as NMR, mass spectrometry, and elemental analysis will be crucial to confirm its identity and purity.

GABA-B Receptor Binding and Functional Assays

The primary hypothesis is that this compound interacts with the GABA-B receptor. To validate this, a series of in vitro experiments are proposed:

-

Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for the GABA-B receptor (e.g., [³H]GABA or a specific antagonist) will determine the binding affinity (Ki) of the compound.

-

Functional Assays:

-

Agonist Activity: Assays measuring the activation of G-proteins (e.g., [³⁵S]GTPγS binding) or downstream signaling pathways (e.g., inhibition of adenylyl cyclase) will determine if the compound acts as a GABA-B receptor agonist.

-

Antagonist Activity: The ability of the compound to block the effects of a known GABA-B agonist (like baclofen) will be assessed in functional assays. The pA2 value, a measure of antagonist potency, can be determined from these experiments.[7][8]

-

Subtype Selectivity and Off-Target Screening

Investigating the selectivity of this compound for GABA-B receptor subtypes, if any exist and are relevant, will be important. Furthermore, screening against a panel of other neurotransmitter receptors and transporters will be necessary to identify any potential off-target effects and to establish a comprehensive pharmacological profile.

In Vivo Pharmacological Evaluation

Should in vitro studies yield promising results, in vivo studies in animal models will be the next logical step. Depending on whether the compound is identified as an agonist or antagonist, relevant animal models of neurological disorders could be employed. For instance:

-

If an agonist: Models of muscle spasticity, neuropathic pain, or addiction could be utilized.

-

If an antagonist: Models of cognitive impairment or depression, where GABA-B receptor blockade has shown potential, could be explored.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical GABA-B Receptor Binding Affinity

| Compound | Ki (nM) ± SEM |

| This compound | TBD |

| Baclofen (Reference Agonist) | TBD |

| CGP-55845 (Reference Antagonist) | TBD |

Table 2: Hypothetical GABA-B Receptor Functional Activity

| Compound | EC50 (nM) ± SEM (Agonist) | pA2 ± SEM (Antagonist) |

| This compound | TBD | TBD |

| Baclofen (Reference Agonist) | TBD | N/A |

| 3-amino-3-(4-chlorophenyl)propanoic acid | N/A | 3.5[7][8] |

Experimental Protocols

General Synthesis of 3-Amino-3-(aryl)propanoic Acids

A generalized protocol adapted from the synthesis of similar compounds is presented below. This would require optimization for the specific 3,4-dichloro derivative.

-

Reaction Setup: A solution of 3,4-dichlorobenzaldehyde and a suitable nitrogen-containing reactant (e.g., an ammonia equivalent or a protected amine) in an appropriate solvent is prepared in a reaction vessel.

-

Reaction Conditions: The reaction mixture is stirred under specific temperature and pressure conditions, potentially with the addition of a catalyst, to facilitate the formation of the desired product.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using techniques such as recrystallization or column chromatography.

-

Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Radioligand Binding Assay for GABA-B Receptor

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the GABA-B receptor.

-

Assay Buffer: A suitable buffer containing ions and other components to maintain physiological conditions is prepared.

-

Incubation: Membranes are incubated with a radiolabeled GABA-B receptor ligand (e.g., [³H]CGP 54626) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The Ki value is calculated from the IC50 value (concentration of the test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the GABA-B receptor are used.

-

Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound. For antagonist testing, a fixed concentration of a known agonist (e.g., baclofen) is also included.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured after separation of bound and free radioligand.

-

Data Analysis: For agonists, the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) are determined. For antagonists, the shift in the agonist dose-response curve is used to calculate the pA2 value.

Visualizations

Proposed Signaling Pathway Investigation

Caption: Proposed GABA-B receptor signaling pathway for investigation.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro pharmacological characterization.

Conclusion

This compound represents a promising, yet understudied, molecule with the potential to modulate the GABA-B receptor. Its structural features warrant a thorough investigation into its synthesis, pharmacology, and therapeutic potential. The research areas and experimental protocols outlined in this guide provide a solid framework for initiating such an investigation. The insights gained from these studies could pave the way for the development of novel therapeutics for a variety of neurological disorders.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

3-Amino-3-(3,4-dichlorophenyl)propanoic Acid: A Review of Synthetic Approaches and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3,4-dichlorophenyl)propanoic acid is a β-amino acid derivative containing a dichlorinated phenyl ring. This structural motif is of significant interest in medicinal chemistry due to its potential to interact with biological targets, particularly within the central nervous system. The presence of the dichloro-substituents on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This technical review consolidates the available literature on the synthesis, potential mechanism of action, and biological activity of this compound, with a focus on its likely role as a modulator of GABA receptors. While direct experimental data for this specific compound is limited in publicly accessible literature, this review provides a comprehensive overview based on structurally related molecules and general synthetic methodologies for β-aryl-β-amino acids.

Chemical Properties

| Property | Value | Source |

| CAS Number | 117391-57-8 | Key Organics[1] |

| Molecular Formula | C₉H₉Cl₂NO₂ | Key Organics[1] |

| Molecular Weight | 234.08 g/mol | Inferred from molecular formula |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a plausible synthetic route can be proposed based on the synthesis of the structurally related compound, N-(3,4-dichlorophenyl)succinamic acid, and general methods for the preparation of β-amino acids.

The proposed synthesis involves a two-step process starting from commercially available 3,4-dichloroaniline and succinic anhydride. The initial reaction would form N-(3,4-dichlorophenyl)succinamic acid, which can then undergo a Hofmann rearrangement to yield the target β-amino acid.

Proposed Experimental Protocol:

Step 1: Synthesis of N-(3,4-dichlorophenyl)succinamic acid

-

Dissolve 3,4-dichloroaniline in a suitable solvent, such as acetone or diethyl ether.

-

Add an equimolar amount of succinic anhydride to the solution.

-

Stir the reaction mixture at room temperature. The product, N-(3,4-dichlorophenyl)succinamic acid, will precipitate out of the solution.

-

Filter the precipitate, wash with a cold solvent, and dry to obtain the pure product.

Step 2: Hofmann Rearrangement to this compound

-

Dissolve N-(3,4-dichlorophenyl)succinamic acid in a cold aqueous solution of sodium hydroxide.

-

Slowly add a chilled solution of bromine in sodium hydroxide (sodium hypobromite) to the reaction mixture, maintaining a low temperature.

-

Gradually warm the reaction mixture, which will lead to the rearrangement and formation of the corresponding isocyanate intermediate.

-

Hydrolyze the isocyanate by heating the reaction mixture to yield the final product, this compound.

-

Acidify the solution to precipitate the amino acid.

-

Filter, wash, and recrystallize the product from a suitable solvent to obtain the pure compound.

DOT Script for Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Mechanism of Action

While no specific biological data (e.g., IC50, Ki values) for this compound was identified in the reviewed literature, the structural class of β-aryl-β-amino acids is known to interact with GABA (γ-aminobutyric acid) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established targets for drugs treating anxiety, epilepsy, and other neurological disorders.

It is hypothesized that this compound acts as a modulator of GABA receptors, likely the GABA-A subtype. GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

Hypothetical Signaling Pathway

Modulators of GABA-A receptors can act in several ways:

-

Agonists: Directly bind to the GABA binding site and activate the receptor.

-

Antagonists: Bind to the GABA binding site but do not activate the receptor, thereby blocking the action of GABA.

-

Positive Allosteric Modulators (PAMs): Bind to a site distinct from the GABA binding site (an allosteric site) and enhance the effect of GABA, leading to a greater chloride influx for a given concentration of GABA.

-

Negative Allosteric Modulators (NAMs): Bind to an allosteric site and reduce the effect of GABA.

Given the structural similarities to other known GABAergic compounds, this compound could potentially act as a positive allosteric modulator of the GABA-A receptor.

DOT Script for Hypothetical GABA-A Receptor Signaling Pathway:

Caption: Hypothesized mechanism of action via positive allosteric modulation of the GABA-A receptor.

Structure-Activity Relationship (SAR)

Conclusion and Future Directions

This compound represents a molecule of interest for researchers in neuropharmacology and medicinal chemistry. Based on its structural features and the known activities of related compounds, it is a promising candidate for modulation of the GABAergic system. However, a significant gap exists in the publicly available scientific literature regarding its specific synthesis, physicochemical properties, and biological activity.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthetic protocol for this compound and its enantiomers.

-

Conducting in vitro pharmacological studies to determine its binding affinity and functional activity at various GABA-A receptor subtypes. This would involve radioligand binding assays and electrophysiological measurements.

-

Performing in vivo studies in animal models of anxiety, epilepsy, or other relevant neurological disorders to assess its therapeutic potential.

-

Investigating its pharmacokinetic properties , including absorption, distribution, metabolism, and excretion (ADME), to evaluate its drug-likeness.

The elucidation of these key aspects will be crucial in determining the potential of this compound as a novel therapeutic agent.

References

A Technical Guide to the Spectroscopic Profile of 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, detailed, standardized experimental protocols for acquiring such data are provided to aid researchers in the empirical analysis of this compound. This guide is intended to serve as a foundational resource for scientists involved in the synthesis, characterization, and application of this and related molecules.

Introduction

This compound (CAS No. 117391-57-8) is a substituted β-amino acid.[1][2] Its structure, featuring a dichlorinated phenyl ring, an amino group, and a carboxylic acid moiety, makes it a valuable scaffold for the development of novel therapeutic agents. The biological activity of such compounds is intrinsically linked to their three-dimensional structure and electronic properties, which can be elucidated through various spectroscopic techniques. This guide offers a detailed projection of its spectroscopic signature to facilitate its identification and characterization in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally analogous compounds.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H-α | ~ 2.8 - 3.0 | Doublet of doublets (dd) | Diastereotopic protons adjacent to a chiral center. |

| H-β | ~ 4.5 - 4.7 | Triplet (t) or Doublet of doublets (dd) | Coupled to the α-protons and the amino proton. |

| Aromatic H | ~ 7.3 - 7.6 | Multiplet (m) | Three protons on the dichlorophenyl ring with distinct electronic environments. |

| -NH₂ | Broad singlet | Broad signal, chemical shift is concentration and solvent dependent. | |

| -COOH | Broad singlet | Broad signal, chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (Carboxylic Acid) | ~ 170 - 175 | Carbonyl carbon of the carboxylic acid. |

| C-β (CH-NH₂) | ~ 50 - 55 | Carbon attached to the amino group and the phenyl ring. |

| C-α (CH₂) | ~ 40 - 45 | Methylene carbon adjacent to the carboxylic acid. |

| Aromatic C-Cl | ~ 130 - 135 | Aromatic carbons directly attached to chlorine atoms. |

| Aromatic C-H | ~ 125 - 130 | Aromatic carbons attached to hydrogen atoms. |

| Aromatic C (quaternary) | ~ 140 - 145 | Aromatic carbon attached to the propanoic acid chain. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding. |

| N-H stretch (Amine) | 3200 - 3400 | Medium | May overlap with the O-H stretch. |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Strong, sharp absorption characteristic of a carbonyl group. |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong | |

| C-N stretch | 1020 - 1250 | Medium | |

| C-Cl stretch | 600 - 800 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 234.00 | Molecular ion peak (positive ion mode). The molecular weight is 234.08 g/mol .[1] |

| [M-H]⁻ | 232.00 | Molecular ion peak (negative ion mode). |

| Fragmentation Peaks | Various | Fragmentation would likely involve the loss of the carboxylic acid group (-45 Da) and cleavage of the Cα-Cβ bond. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with appropriate pH adjustment). The choice of solvent is critical as labile protons (-NH₂ and -COOH) may exchange with deuterium.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

Temperature: 298 K.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2 seconds.

-

-

Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak as a reference.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Average 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to promote ionization in positive or negative ion mode, respectively.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: ESI in both positive and negative modes.

-

Mass Range: Scan from m/z 50 to 500.

-

Analysis: Perform a full scan to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data, which can aid in structural elucidation.

-

-

Data Processing: The acquired data will show the mass-to-charge ratios of the ions generated from the sample, allowing for the determination of the molecular weight and the identification of characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While direct experimental data remains to be published, the information presented herein offers a robust starting point for researchers. The provided workflow and methodologies are designed to be broadly applicable for the analysis of this and other novel small molecules, thereby facilitating advancements in drug discovery and development. The authors welcome the submission of experimental data to refine and validate the predictions made in this guide.

References

3-Amino-3-(3,4-dichlorophenyl)propanoic acid safety and handling

An In-depth Technical Guide on the Safety and Handling of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid

This document provides a comprehensive overview of the safety and handling procedures for this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identification and Properties

This compound is a chemical compound often used as a building block in organic synthesis.[1][2] It is essential to understand its fundamental properties to ensure safe handling.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 117391-57-8[3] |

| Molecular Formula | C₉H₉Cl₂NO₂[1][3][4][5][6] |

| Molecular Weight | 234.08 g/mol [1][4] |

| MDL Number | MFCD00462884[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical Form | Solid, Powder[1][4] |

| Appearance | White to off-white[1] |

| Melting Point | 223 °C (decomposes)[7] |

| Solubility | Insoluble in water[8] |

| Storage Class | 11 - Combustible Solids[4][7] |

Hazard Identification and Classification

While specific GHS classification for the 3,4-dichloro isomer is not consistently available across all sources, data for structurally similar dichlorinated and monochlorinated analogs provide essential guidance on potential hazards. The primary hazards are related to irritation and acute toxicity.

Table 3: GHS Hazard Classification (Based on Analogs)

| Hazard | Classification | Precautionary Statements |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[9][10][11] |

| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[4][9][10][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[9][10][11] |

Note: This classification is based on data for 3-Amino-3-(2,4-dichlorophenyl)-propionic acid and 3-Amino-3-(4-chlorophenyl)propanoic acid, which are structurally similar.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 3-Amino-3-(2,4-dichlorophenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid | C9H9Cl2NO2 | CID 686726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8 [sigmaaldrich.com]

- 8. BACLOFEN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. echemi.com [echemi.com]

- 10. aksci.com [aksci.com]

- 11. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Amino-3-(3,4-dichlorophenyl)propanoic acid in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3,4-dichlorophenyl)propanoic acid is a synthetic amino acid derivative with a structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA). Compounds within this chemical class, particularly those with chloro-substitutions on the phenyl ring, have been investigated for their potential to modulate the GABAergic system. The primary mechanisms of action explored for related molecules include the inhibition of GABA transporters (GATs) and interaction with GABA receptors, such as the GABAB receptor.

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. In vitro assays are fundamental to characterizing the pharmacological profile of compounds like this compound, providing essential data on their potency, selectivity, and mechanism of action.

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its potential as a GABA uptake inhibitor and a GABAB receptor ligand.

Data Presentation

A thorough review of publicly available scientific literature did not yield specific quantitative in vitro assay data for this compound. The tables below are structured to accommodate data from future experiments based on the protocols provided. For context, data for structurally related compounds are often presented in a similar format. For example, studies on analogous compounds report IC50 values for GABA transporter inhibition or pA2 values for GABAB receptor antagonism.

Table 1: Inhibitory Activity of this compound on GABA Transporter (GAT) Subtypes

| GAT Subtype | Test System | IC50 (µM) | pIC50 | % Inhibition at 100 µM |

| mGAT1 | HEK-293 cells | Data not available | Data not available | Data not available |

| mGAT2 | HEK-293 cells | Data not available | Data not available | Data not available |

| mGAT3 | HEK-293 cells | Data not available | Data not available | Data not available |

| BGT1 (mGAT4) | HEK-293 cells | Data not available | Data not available | Data not available |

Table 2: GABAB Receptor Binding Affinity of this compound

| Assay Type | Radioligand | Test System | Ki (µM) | pA2 |

| Antagonist Binding | [3H]CGP54626 | Rat brain membranes | Data not available | Data not available |

Signaling Pathways and Experimental Workflows

GABAergic Synapse and Transporter Inhibition

The primary mechanism by which this compound is hypothesized to act is through the inhibition of GABA transporters. In a GABAergic synapse, GABA is released from the presynaptic neuron and binds to postsynaptic GABA receptors. The signal is terminated by the reuptake of GABA from the synaptic cleft by GABA transporters located on both presynaptic neurons and surrounding glial cells. Inhibition of these transporters leads to an increased concentration of GABA in the synaptic cleft, enhancing GABAergic signaling.

Application Notes and Protocols for the Analysis of 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3,4-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structure, featuring a dichlorinated phenyl ring, makes it a compound of interest in pharmaceutical and agrochemical research as a potential building block for the synthesis of bioactive molecules. Accurate and robust analytical methods are crucial for its characterization, quantification, and quality control during drug development and other research applications. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Achiral Purity and Assay by Reversed-Phase HPLC

This method is suitable for determining the purity and concentration of this compound in bulk materials or simple formulations.

Experimental Protocol

1.1. Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

1.2. Reagents and Solutions:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 3.0)

-

Sample diluent: Acetonitrile/Water (50:50, v/v)

1.3. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and Phosphate buffer (pH 3.0) in a gradient or isocratic elution. A typical starting point is a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 225 nm

-

Injection Volume: 10 µL

1.4. Sample Preparation:

-

Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

1.5. Data Presentation:

| Parameter | Value |

| Column | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer pH 3 (50:50) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV at 225 nm |

| Expected Retention Time | 4-6 minutes (approximate) |

Workflow Diagram

Caption: Workflow for achiral HPLC analysis.

Chiral Separation by HPLC

As this compound possesses a chiral center, separating its enantiomers is critical for pharmaceutical applications.

Experimental Protocol

2.1. Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T) or a crown ether-based column (e.g., CROWNPAK CR-I(+)).

2.2. Reagents and Solutions:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Triethylamine (TEA)

2.3. Chromatographic Conditions (Teicoplanin-based CSP):

-

Mobile Phase: A mixture of methanol, acetonitrile, TFA, and TEA. A typical mobile phase could be Methanol/Acetonitrile/TFA/TEA (50:50:0.1:0.1, v/v/v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 225 nm

-

Injection Volume: 10 µL

2.4. Sample Preparation:

-

Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter.

2.5. Data Presentation:

| Parameter | Value |

| Column | Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) |

| Mobile Phase | MeOH/ACN/TFA/TEA (50:50:0.1:0.1) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 225 nm |

| Expected Elution | Baseline separation of the two enantiomers is expected. |

Logical Diagram for Chiral Separation

Caption: Principle of chiral separation by HPLC.

Quantification by LC-MS/MS

For low-level quantification in complex matrices such as biological fluids, an LC-MS/MS method offers high sensitivity and selectivity.

Experimental Protocol

3.1. Instrumentation:

-

LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Mixed-mode or HILIC column for chromatographic separation.

3.2. Reagents and Solutions:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended.

3.3. LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from high aqueous to high organic content.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3.4. MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (Q1): [M+H]+ for the analyte (m/z to be determined based on the exact mass).

-

Product Ions (Q3): At least two characteristic fragment ions for quantification and confirmation.

3.5. Sample Preparation (from plasma):

-

To 100 µL of plasma, add the internal standard.

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex and centrifuge.

-

Dilute the supernatant with mobile phase A before injection.

3.6. Data Presentation:

| Parameter | Value |

| Column | Mixed-mode or HILIC |

| Mobile Phase | A: Water + 0.1% FA + 10mM Amm. Formate; B: ACN + 0.1% FA |

| Ionization | ESI+ |

| MRM Transitions | Analyte: Q1 (m/z) -> Q3 (m/z); IS: Q1 (m/z) -> Q3 (m/z) |

| Sample Preparation | Protein precipitation |

LC-MS/MS Workflow

Caption: Workflow for LC-MS/MS quantification.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is the definitive method for the structural elucidation and confirmation of this compound.

Experimental Protocol

4.1. Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

4.2. Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

4.3. NMR Experiments:

-

¹H NMR: To determine the proton environment.

-

¹³C NMR: To determine the carbon skeleton.

-

2D NMR (COSY, HSQC): To aid in the assignment of proton and carbon signals.

4.4. Expected ¹H NMR Signals (in DMSO-d₆):

-

Aromatic protons: Signals in the range of 7.0-8.0 ppm.

-

CH proton adjacent to the phenyl ring and amino group: A multiplet around 4.0-4.5 ppm.

-

CH₂ protons: Two diastereotopic protons appearing as a multiplet or two separate multiplets around 2.5-3.0 ppm.

-

NH₂ and COOH protons: Broad signals that may exchange with D₂O.

4.5. Expected ¹³C NMR Signals (in DMSO-d₆):

-

COOH carbon: Signal around 170-175 ppm.

-

Aromatic carbons: Signals in the range of 120-145 ppm.

-

CH carbon: Signal around 50-60 ppm.

-

CH₂ carbon: Signal around 40-50 ppm.

4.6. Data Presentation:

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity (for ¹H) |

| ¹H | 7.0 - 8.0 | m |

| ¹H | 4.0 - 4.5 | m |

| ¹H | 2.5 - 3.0 | m |

| ¹³C | 170 - 175 | s |

| ¹³C | 120 - 145 | s |

| ¹³C | 50 - 60 | s |

| ¹³C | 40 - 50 | s |

NMR Logic Diagram

Application Notes and Protocols for 3-Amino-3-(3,4-dichlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3,4-dichlorophenyl)propanoic acid is a synthetic β-amino acid analog. Its structural similarity to known pharmacologically active agents suggests its potential as a modulator of neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) system. This document provides a proposed experimental protocol for its synthesis, summarizes the biological activity of a closely related compound, and outlines the signaling pathway of the GABA-B receptor, a potential target for this class of compounds. Due to the limited availability of specific experimental data for this compound, this document leverages information on analogous compounds to provide a foundational resource for researchers.

Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Molecular Weight | 234.08 g/mol |

| CAS Number | 117391-57-8 |

Proposed Experimental Protocol: Synthesis via Rodionov Reaction

This protocol describes a proposed method for the synthesis of this compound based on the Rodionov reaction, a method well-suited for the preparation of β-amino acids.

Materials:

-

3,4-Dichlorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Glacial acetic acid

-